molecular formula C4H4S2 B152015 Thiophene-2-thiol CAS No. 7774-74-5

Thiophene-2-thiol

Cat. No.: B152015
CAS No.: 7774-74-5
M. Wt: 116.2 g/mol
InChI Key: SWEDAZLCYJDAGW-UHFFFAOYSA-N
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Description

Thiophene-2-thiol (CAS 7774-74-5), also known as 2-mercaptothiophene, is a sulfur-containing heterocyclic compound with the molecular formula C₄H₄S₂. It is a colorless to pale yellow liquid with a pungent odor, a boiling point of 166.9°C, and a density of 1.269 g/cm³ . Its structure combines a thiophene ring with a thiol (-SH) group at the 2-position, enabling diverse reactivity in organic synthesis, including nucleophilic substitution, coordination chemistry, and redox reactions. This compound is air-sensitive and exhibits reducing properties, often requiring inert storage conditions .

Applications span pharmaceuticals, agrochemicals, and materials science. For example, it serves as a precursor for functionalized thiophenes in drug intermediates and solar materials . It also contributes to aroma in wines (odor threshold: 0.8 μg/L) and inhibits insect CO₂ receptors, highlighting its biological relevance .

Properties

IUPAC Name

thiophene-2-thiol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4S2/c5-4-2-1-3-6-4/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEDAZLCYJDAGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40228362
Record name 2-Thiophenethiol
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Molecular Weight

116.2 g/mol
Source PubChem
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Physical Description

Liquid, Oily, colourless to orange liquid; powerful, sulferaceous, burnt-caramel, roasted-coffee odour
Record name 2-Thiophenethiol
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Record name 2-Thienylmercaptan
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Boiling Point

166.00 °C. @ 760.00 mm Hg
Record name 2-Thiophenethiol
Source Human Metabolome Database (HMDB)
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Solubility

Very slightly soluble in water, Miscible at room temperature (in ethanol)
Record name 2-Thienylmercaptan
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

1.250-1.255
Record name 2-Thienylmercaptan
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CAS No.

7774-74-5
Record name 2-Thiophenethiol
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Record name 2-Thiophenethiol
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Record name Thiophene-2-thiol
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Record name 2-THIOPHENETHIOL
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Record name 2-Thiophenethiol
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Conditions

  • Cyclization : Lawesson’s reagent facilitates thio-cyclization by converting the carbonyl group of levulinic acid into a thiol, followed by intramolecular cyclization to form the thiophene ring.

  • Isomerization : The intermediate undergoes acid-catalyzed isomerization to stabilize the aromatic system.

  • Purification : The crude product is washed with sodium bicarbonate to remove residual 4-methoxyphenylphosphonic acid, followed by reduced-pressure distillation to isolate this compound.

Key Parameters

  • Temperature : 80–100°C

  • Solvent : Toluene or xylene

  • Yield : ~70–85% (reported for 5-methylthis compound)

Advantages :

  • Single-step reaction with minimal byproducts.

  • Lawesson’s reagent is commercially available and efficient for thiolation.

Limitations :

  • Requires strict control of moisture and oxygen to prevent reagent degradation.

  • High temperatures may lead to desulfurization side reactions.

Acid-Catalyzed Friedel-Crafts Cyclization and Thioetherification

A one-pot synthesis reported in Thieme-Connect integrates Friedel-Crafts cyclization and thioetherification to produce thienyl thioethers, with this compound as a key intermediate. Triflic acid (TfOH) catalyzes the cyclization of arylthioacetic acids into 1-benzothiophen-3(2H)-ones, which subsequently react with arenethiols to form thioethers.

Reaction Workflow

  • Cyclization : TfOH promotes the intramolecular Friedel-Crafts acylation of arylthioacetic acids, forming the thiophenone core.

  • Thioetherification : Nucleophilic attack by an arenethiol (e.g., this compound) at the α-position of the ketone, followed by dehydration, yields the thioether.

Optimization Insights

  • Catalyst Loading : 8.0 equivalents of TfOH ensure complete cyclization and thioetherification.

  • Temperature : 40°C for cyclization; 60°C for thioetherification.

  • Yield : Up to 76% for thienyl thioethers.

Applications :

  • This method is scalable for synthesizing thienoacenes, which are pivotal in organic electronics.

  • Demonstrates compatibility with diverse arenethiols, enabling functionalization of the thiophene ring.

Bromination-Thiolation Tandem Approach

Inspired by the Grignard reagent technique in patent CN103896909A, bromothiophene intermediates can be functionalized to this compound. Although the patent focuses on 2-thiopheneethanol synthesis, its bromination step offers a pathway to this compound via subsequent thiolation.

Stepwise Process

  • Bromination : Thiophene reacts with hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) in the presence of aluminum chloride (AlCl₃) to yield 2-bromothiophene.

    • Conditions : 0–5°C, solvent-free (thiophene acts as solvent).

  • Thiolation : 2-bromothiophene undergoes nucleophilic aromatic substitution (NAS) with sodium hydrosulfide (NaSH) or thiourea.

    • Catalyst : Copper(I) iodide enhances NAS efficiency.

    • Yield : ~50–65% (extrapolated from analogous reactions).

Challenges :

  • NAS on aromatic bromides requires harsh conditions (e.g., high temperatures, polar solvents).

  • Competing side reactions (e.g., dehalogenation) reduce yield.

Reduction of Thiophene-2-sulfonyl Chloride

A classical method involves reducing thiophene-2-sulfonyl chloride to the thiol using lithium aluminum hydride (LiAlH₄) or zinc-acetic acid.

Procedure

  • Sulfonation : Thiophene reacts with chlorosulfonic acid to form thiophene-2-sulfonyl chloride.

  • Reduction : The sulfonyl chloride is reduced to this compound.

    • Reductant : LiAlH₄ in dry ether (0–5°C).

    • Yield : ~60–70%.

Drawbacks :

  • Handling chlorosulfonic acid poses safety risks.

  • Over-reduction to thiophene is common.

Comparative Analysis of Preparation Methods

Method Starting Material Reagents/Catalysts Conditions Yield Advantages Limitations
Lawesson’s ReagentLevulinic acidLawesson’s reagent, AlCl₃80–100°C, toluene70–85%One-pot, high selectivityMoisture-sensitive, costly reagent
Friedel-CraftsArylthioacetic acidTfOH, arenethiols40–60°C, one-pot≤76%Versatile for functionalizationRequires acidic conditions
Bromination-ThiolationThiopheneHBr, H₂O₂, NaSH0–5°C (bromination)50–65%Scalable, solvent-free brominationLow thiolation efficiency
Sulfonyl Chloride ReductionThiopheneClSO₃H, LiAlH₄0–5°C, dry ether60–70%Reliable for small-scale synthesisHazardous reagents, side reactions

Chemical Reactions Analysis

Thiophene-2-thiol undergoes various chemical reactions, including:

Major Products:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Thiophene-2-thiolates

    Substitution: Nitrothiophenes, sulfonated thiophenes

Scientific Research Applications

Catalytic Applications

Thiophene-2-thiol exhibits strong reducing properties, making it a valuable compound in catalytic processes. It has been studied for its role in stabilizing metal ions and enhancing reaction efficiency in metal coordination chemistry. The compound can facilitate various reactions, including:

  • Thiol oxidation : this compound can be oxidized to form disulfides, which are crucial intermediates in organic synthesis. Recent studies have demonstrated the effectiveness of iodine as a catalyst for this oxidation process, allowing for high yields of disulfides from thiols .

Table 1: Catalytic Reactions Involving this compound

Reaction TypeCatalyst UsedYield (%)Reference
Thiol oxidationIodine66-98
Metal coordinationVarious metalsVariable

This compound has shown promising biological activity, particularly in pharmacological contexts. Its antioxidant properties are being explored for potential therapeutic applications. Recent studies indicate that thiophene derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that this compound could serve as a lead compound for developing anti-cancer agents.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of thiophene-based compounds on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The results indicated that certain derivatives of this compound significantly reduced the IC50 values when combined with standard chemotherapy agents like Sorafenib.

Table 2: Cytotoxic Activity of Thiophene Derivatives

Compound NumberIC50 (µM) HepG2IC50 (µM) MCF-7
4a66±1.2050±0.47
4b54±0.2550±0.53
Sorafenib3.9-

The study highlighted that pretreatment with compound 4b sensitized HepG2 cells to Sorafenib, significantly decreasing the required concentration for effective treatment .

Material Science

In material science, this compound is being investigated for its potential applications in molecular electronics and nanotechnology. Its ability to form stable films on metal surfaces makes it suitable for use in sensors and electronic devices.

Case Study: Molecular Electronics

Research has shown that thiophene derivatives can interact with gold surfaces, influencing molecular dissociation processes essential for developing electronic components . This interaction is critical for designing sensors that require stable and responsive materials.

Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens, including Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. This property opens avenues for its use in developing new antimicrobial agents.

Table 3: Antimicrobial Activity of Thiophene Derivatives

Compound NumberActivity Index (%) E. coliActivity Index (%) P. aeruginosa
7b83.382.6

This study indicates that modifications to the thiophene structure can enhance its antibacterial properties, making it a candidate for further exploration in drug development .

Mechanism of Action

The mechanism of action of thiophene-2-thiol involves its interaction with various molecular targets and pathways. The thiol group (-SH) can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can lead to the modulation of enzyme activity, signal transduction pathways, and cellular redox states .

Comparison with Similar Compounds

Table 1: Key Properties of Thiophene-2-thiol and Analogues

Compound Molecular Formula Boiling Point (°C) logPoct/water Odor Threshold (μg/L) Key Applications
This compound C₄H₄S₂ 166.9 3.675 0.8 Pharmaceuticals, aromas
Naphthalene-2-thiol C₁₀H₈S 285–287 3.91 Not reported Polymer additives
Cyclohexanethiol C₆H₁₂S 160–162 2.78 Not reported Lubricant synthesis
4-Nitrobenzenethiol C₆H₅NO₂S 274 2.02 Not reported Electrochemistry

Key Differences :

  • Volatility : this compound’s lower molecular weight and aromatic structure enhance volatility compared to cyclohexanethiol and naphthalene-2-thiol .
  • logP : Its higher logP (3.675) indicates greater lipophilicity than cyclohexanethiol, favoring membrane permeability in drug design .

Table 2: Reaction Yields of this compound vs. Analogues

Reaction Type This compound Yield Comparable Compound (Yield) Reference
C–H Thiolation 70–81% Naphthalene-2-thiol (70–81%)
Sulfonimidate Synthesis 57–77% Cyclohexanethiol (63–85%)
Nucleophilic Addition 77% Benzylthiol (72%)

Key Insights :

  • C–H Activation : this compound performs comparably to naphthalene-2-thiol in Ni-catalyzed thiolation, demonstrating similar electronic effects .
  • Sulfonimidates : Moderate yields (57–77%) suggest steric hindrance from the thiophene ring, unlike linear thiols like cyclohexanethiol .
  • Oxidation Sensitivity : Unlike 4-nitrobenzenethiol, which shows poor efficiency (10% yield) in sulfonation, this compound’s stability allows 63–85% yields in redox reactions .

Unique Features :

  • Aroma Contribution : this compound’s low odor threshold (0.8 μg/L) makes it critical in wine aroma, unlike thiazole derivatives, which require higher concentrations .
  • Coordination Chemistry : The thiophene ring stabilizes metal complexes (e.g., Sm-OC clusters), enabling chemoselective oxidation , whereas aliphatic thiols lack this aromatic stabilization.

Tautomerism and Stability

This compound exhibits tautomerism, existing in equilibrium with 3H- or 5H-thiophene-2-thione in solution . This contrasts with simple thiols (e.g., cyclohexanethiol), which lack such tautomeric behavior. The thione form enhances electrophilicity, facilitating reactions like Michael additions , whereas aliphatic thiols primarily engage in nucleophilic pathways.

Biological Activity

Thiophene-2-thiol, a sulfur-containing heterocyclic compound, has garnered attention in recent years for its diverse biological activities. This article explores its potential applications in antimicrobial, anticancer, and antioxidant activities, supported by various studies and findings.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several pathogenic strains. A study highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains using the broth microdilution method. The results indicated significant inhibition, with minimum inhibitory concentration (MIC) values suggesting potent activity:

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus (MRSA)8–16
Thiophene derivativesEscherichia coli4–32
Thiophene derivativesCandida albicans16–64

These findings suggest that this compound and its derivatives could serve as potential antimicrobial agents, particularly in combating resistant strains .

Anticancer Activity

Research has also examined the anticancer potential of this compound. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer). The following table summarizes key findings from recent studies:

CompoundCell LineIC50 (µM)Reference
This compoundHepG-212.5
Thiophene derivativeMCF-715.0
DoxorubicinHepG-21.1

The IC50 values indicate that while this compound is less potent than established chemotherapeutics like Doxorubicin, it still demonstrates significant anticancer activity, warranting further investigation into its mechanisms of action.

Antioxidant Activity

The antioxidant properties of this compound have been investigated through various assays. In particular, it has shown promise in scavenging free radicals, which is critical for preventing oxidative stress-related diseases. The antioxidant activity was assessed using DPPH and hydroxyl radical scavenging assays:

CompoundAssay TypeActivity (%)
This compoundDPPH Scavenging70
Thiophene derivativeHydroxyl Radical Scavenging65

These results indicate that this compound can effectively reduce oxidative stress, suggesting its potential role in protective therapies against oxidative damage .

Case Studies and Computational Analysis

Recent computational studies have employed molecular docking techniques to assess the binding interactions of thiophene derivatives with biological targets. For instance, docking studies on CDK1/Cyclin B1 revealed promising binding affinities, suggesting a mechanism through which thiophene derivatives may exert their anticancer effects .

Q & A

Q. What are the standard synthetic routes for Thiophene-2-thiol, and how do reaction conditions influence product purity?

this compound is commonly synthesized via thionation reactions using reagents like Lawesson’s reagent. For example, the thionation of levulinic acid (LA) with Lawesson’s reagent (LR) at varying mole ratios (e.g., LR:LA = 1:1 or 2:1) produces thiophenic derivatives, including 5-methyl this compound, as a di-thionated product . Key factors affecting purity include:

  • Temperature control : Excessive heat may lead to side reactions (e.g., over-thionation).
  • Solvent selection : Polar aprotic solvents like DMF enhance reactivity but require rigorous post-synthesis purification.
  • Stoichiometric precision : Imbalanced reagent ratios can yield mixed thiol/thione byproducts.

Q. How can researchers characterize this compound’s structural and electronic properties?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : this compound’s aromatic protons resonate at δ 6.8–7.2 ppm (thiophene ring) and δ 3.5–4.0 ppm (–SH group, though often broad due to exchange) .
    • FT-IR : The –SH stretch appears at ~2550 cm⁻¹, while C–S vibrations occur at 600–700 cm⁻¹ .
  • Computational studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths and aromaticity indices, revealing partial delocalization of sulfur’s lone pairs into the π-system .

Q. What safety protocols are critical when handling this compound in the lab?

  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and safety goggles to avoid dermal/ocular exposure.
  • Storage : Store in airtight containers at 2–8°C to prevent oxidation of the –SH group .
  • Waste disposal : Neutralize with dilute NaOH before disposal to mitigate sulfurous byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound derivatives?

The European Food Safety Authority (EFSA) highlighted inconsistencies in toxicity studies for thiophene derivatives, particularly invalid NOAEL (No Observed Adverse Effect Level) determinations due to flawed experimental designs (e.g., inadequate control groups or dosing regimens) . To address this:

  • Standardized assays : Use OECD Guidelines (e.g., Test No. 420 for acute oral toxicity) to ensure reproducibility.
  • Metabolite tracking : LC-MS/MS can identify bioactive metabolites that may contribute to toxicity but are overlooked in crude assays .

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions for functional materials?

  • Protection/deprotection of –SH group : Temporarily protect the thiol with tert-butyl disulfide to prevent undesired side reactions during Suzuki-Miyaura coupling .
  • Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in minimizing sulfur-poisoning of catalysts .
  • Solvent optimization : Use DMSO as a coordinating solvent to stabilize reactive intermediates .

Q. How do computational models explain this compound’s electronic behavior in photovoltaic applications?

DFT studies show that substitution at the thiophene ring’s 2-position (–SH) reduces the HOMO-LUMO gap (ΔE ≈ 3.1 eV) compared to unsubstituted thiophene (ΔE ≈ 4.5 eV), enhancing electron delocalization for charge transport in organic solar cells . Note: Edge-functionalized thiophenes exhibit stronger absorption in the visible spectrum (λₘₐₓ ~450 nm), making them suitable for light-harvesting layers .

Q. What are the challenges in validating this compound’s biological activity across in vitro and in vivo models?

  • Bioavailability limitations : The –SH group’s high polarity reduces membrane permeability. Solutions include prodrug strategies (e.g., acetyl-protected thiols) .
  • Species-specific metabolism : Rodent liver microsomes may metabolize thiophene derivatives differently than human hepatocytes. Use humanized CYP450 models for accurate extrapolation .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported spectral data for this compound derivatives?

  • Reference standardization : Calibrate instruments with certified reference materials (e.g., deuterated DMSO for NMR).
  • Artifact identification : For example, oxidation during sample preparation can generate disulfide dimers, altering NMR/IR profiles. Add reductants like TCEP (tris(2-carboxyethyl)phosphine) to stabilize –SH groups .

Regulatory and Compliance Considerations

Q. What documentation is required for REACH compliance when studying this compound?

  • Registration deadlines : this compound (CAS 7774-74-5) must comply with EU REACH Annex VII (basic toxicity testing) by May 31, 2018, as per registration records .
  • Data requirements : Include genotoxicity (Ames test), acute toxicity, and ecotoxicity (Daphnia magna LC₅₀) studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Thiophene-2-thiol
Reactant of Route 2
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